molecular formula C13H15NO4 B8636987 n-Allyl-n-((benzyloxy)carbonyl)glycine CAS No. 71931-22-1

n-Allyl-n-((benzyloxy)carbonyl)glycine

Cat. No.: B8636987
CAS No.: 71931-22-1
M. Wt: 249.26 g/mol
InChI Key: CNDHJMGLYTXBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-N-((benzyloxy)carbonyl)glycine is a synthetic, orthogonally protected amino acid with the CAS Number 71931-22-1 and a molecular formula of C13H15NO4 . It features both a benzyloxycarbonyl (Cbz) group and an allyl group on the nitrogen of the glycine core, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Compounds with allyl and Cbz protections are pivotal in multi-step synthetic routes, particularly in the preparation of complex molecules and novel pharmaceutical agents . For instance, protected allylglycine derivatives serve as key intermediates in the synthesis of valuable chiral building blocks like 4-hydroxypipecolic acid, which is a critical component in approved active pharmaceutical ingredients such as Glasdegib, a treatment for acute myeloid leukemia . The presence of the allyl group offers versatile reactivity for further chemical transformations, including cross-metathesis reactions, which can be used to construct complex molecular scaffolds found in biologically active compounds . This specialty chemical is provided exclusively for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71931-22-1

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetic acid

InChI

InChI=1S/C13H15NO4/c1-2-8-14(9-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16)

InChI Key

CNDHJMGLYTXBGV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Allyl N Benzyloxy Carbonyl Glycine

Established Synthetic Routes and Procedural Optimizations

The traditional synthesis of n-Allyl-n-((benzyloxy)carbonyl)glycine can be approached through several well-established routes, primarily involving N-alkylation and N-acylation reactions. The sequence of these steps can be varied to optimize yield and purity, leading to both linear and convergent synthetic strategies.

N-Alkylation Strategies for Glycine (B1666218) Functionalization

The introduction of the allyl group onto the nitrogen atom of glycine or its ester derivatives is a key step in the synthesis. A common strategy involves the nucleophilic substitution of an allyl halide, typically allyl bromide, by the amino group of glycine or a glycine ester.

A representative procedure for the synthesis of an N-allyl glycine derivative, specifically ethyl 2-(allylamino)acetate, involves the reaction of allylamine (B125299) with ethyl bromoacetate (B1195939) in the presence of a base such as triethylamine (B128534) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction is typically initiated at a reduced temperature (0 °C) and then allowed to proceed to completion.

Table 1: Representative Reaction Parameters for the Synthesis of Ethyl 2-(allylamino)acetate

Reagent Role Stoichiometry Typical Conditions
AllylamineNucleophile1.15 eqAnhydrous THF, 0 °C
Ethyl bromoacetateElectrophile1.0 eqAnhydrous THF
TriethylamineBase1.18 eqAnhydrous THF
Anhydrous THFSolvent-0 °C to room temperature

This initial N-alkylation furnishes the secondary amine, N-allylglycine ethyl ester, which serves as a crucial intermediate for the subsequent introduction of the Cbz protecting group. Alternative approaches can involve the direct alkylation of glycine under aqueous basic conditions, although this can sometimes lead to mixtures of mono- and di-alkylated products. mdpi.com

N-Acylation Approaches for Cbz Protection

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in peptide synthesis and related applications due to its stability under various conditions and its facile removal by hydrogenolysis. total-synthesis.com The introduction of the Cbz group onto the nitrogen of N-allylglycine or its ester is typically achieved through N-acylation with benzyl (B1604629) chloroformate.

This reaction is generally carried out under Schotten-Baumann conditions, employing an aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate to neutralize the hydrochloric acid byproduct. stackexchange.com The reaction is often performed at a low temperature to control its exothermicity.

For instance, the Cbz protection of an N-substituted glycine, such as N-benzylglycine, involves dissolving the amino acid hydrochloride in aqueous sodium hydroxide and then simultaneously adding benzyl chloroformate and additional base while maintaining a low temperature. prepchem.com A similar strategy can be applied to N-allylglycine.

Table 2: General Conditions for Cbz Protection of an N-Substituted Glycine

Reagent Role Typical Conditions
N-substituted glycineSubstrateAqueous NaOH, -5 °C to 0 °C
Benzyl chloroformateAcylating agentAdded dropwise
Sodium hydroxideBaseAdded simultaneously with Cbz-Cl
Diethyl etherSolvent for extractionWorkup
Hydrochloric acidAcidificationWorkup

Following the acylation, an acidic workup is performed to precipitate the N-Cbz protected amino acid, which can then be isolated by filtration.

Convergent Synthesis Protocols

A convergent approach to this compound offers the advantage of building the molecule from pre-functionalized fragments, which can streamline the synthesis and facilitate purification. In a plausible convergent strategy, N-allylglycine would be synthesized first, followed by its Cbz protection.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

While traditional synthetic methods are reliable, modern organic chemistry seeks to employ more sustainable and efficient techniques. The application of flow chemistry, photocatalysis, and electrocatalysis to the synthesis of complex amino acid derivatives is an area of active research, though specific examples for this compound are not yet prevalent.

Applications of Flow Chemistry in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. While the application of flow chemistry to solid-phase peptide synthesis is well-documented, its use in the synthesis of specialized amino acid derivatives like this compound is less common. In principle, the N-alkylation and N-acylation steps could be adapted to a flow process, potentially leading to higher yields and purity with reduced reaction times.

Photocatalytic and Electrocatalytic Methodologies for Glycine Derivatives

Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions with high selectivity. Research in this area has demonstrated the potential for the synthesis of glycine and its derivatives from simple precursors. However, the application of these techniques for the specific synthesis of this compound has not been extensively reported. These methodologies remain a promising area for future research to develop more environmentally friendly synthetic routes to this and other modified amino acids.

Biocatalytic Approaches to N-Functionalization

While direct enzymatic synthesis of this compound has not been extensively documented in publicly available research, the broader field of biocatalysis offers promising strategies for the N-functionalization of amino acids. These methods present a greener alternative to conventional chemical syntheses, which often rely on hazardous reagents. nih.gov

Enzymes, particularly from the hydrolase and transferase families, are instrumental in forming C-N bonds. For instance, lipases, which are typically involved in the hydrolysis of esters, can be employed in non-aqueous media to catalyze the formation of amide bonds, such as in the synthesis of N-acyl amino acids. nih.gov This "reverse" activity can be harnessed for the N-functionalization of glycine derivatives. The general strategy involves the activation of a carboxylic acid, which can be achieved through an acyl-enzyme intermediate. nih.gov

Another pertinent enzymatic strategy is the use of reductive aminases. These enzymes have been successfully utilized for the N-alkylation of amines. A notable biocatalytic system involves a one-pot, two-step process where a carboxylic acid reductase (CAR) reduces an α,β-unsaturated carboxylic acid to the corresponding aldehyde. Subsequently, a reductive aminase (RedAm) couples this aldehyde with a primary or secondary amine. This method has been demonstrated for the N-allylation of various amines using renewable resources like cinnamic acid derivatives. While this has not been specifically reported for N-Cbz-glycine, it represents a plausible enzymatic route for N-allylation.

The application of these biocatalytic methods to the synthesis of this compound would involve the enzymatic allylation of N-((benzyloxy)carbonyl)glycine. This would require an enzyme capable of recognizing the N-Cbz protected glycine as a substrate and an appropriate allyl group donor. The development of such a biocatalyst would likely involve enzyme screening or protein engineering to achieve the desired activity and specificity.

Stereoselective and Regioselective Synthesis Strategies

The synthesis of this compound does not inherently involve the creation of a chiral center at the α-carbon of the glycine unit. However, the principles of stereoselective and regioselective control are crucial when considering the synthesis of more complex, substituted glycine derivatives or when the allyl group itself contains stereogenic centers.

Control of Chirality in Related Glycine Derivatives

While glycine itself is achiral, the introduction of a substituent at the α-position creates a stereocenter. The control of this chirality is a significant challenge in the synthesis of non-proteinogenic amino acids. Metal-catalyzed asymmetric synthesis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of chiral glycine derivatives.

For instance, iridium-catalyzed asymmetric N-allylation of tert-butyl glycinate (B8599266) has been explored. researchgate.net The use of chiral phosphoramidite (B1245037) ligands in conjunction with an iridium catalyst allows for the enantioselective formation of the C-N bond, leading to chiral N-allyl glycine esters with high enantiomeric excess. researchgate.net The choice of ligand is critical in determining the stereochemical outcome of the reaction.

Another approach involves the palladium-catalyzed allylic alkylation of metal-chelated enolates of N-acyl-glycine esters. core.ac.uk This method allows for the diastereoselective synthesis of α-alkylated glycine derivatives. The stereoselectivity can be controlled by the choice of reaction conditions, enabling access to different diastereomers. core.ac.uk Although these examples relate to the alkylation of the α-carbon, they highlight the sophisticated strategies available for controlling stereochemistry in glycine derivatives, which could be adapted to scenarios where the allyl group or the glycine moiety is further substituted.

Regiochemical Control in N-Allylation Processes

N-allylation of N-protected glycine can potentially lead to multiple products if the allylating agent is unsymmetrical or if the nitrogen atom's reactivity is not properly controlled. Regiochemical control ensures that the allyl group is introduced at the desired position.

In the context of N-allylation, the primary concern is to prevent O-allylation of the carboxyl group. This is typically achieved by protecting the carboxylic acid as an ester or by using reaction conditions that favor N-alkylation over O-alkylation. The use of a base is often required to deprotonate the N-H group of the N-protected glycine, increasing its nucleophilicity and promoting N-allylation.

Furthermore, when using substituted allylic electrophiles, the reaction can proceed via either a linear or a branched product. The regioselectivity of this process is highly dependent on the catalyst system employed. For example, iridium-catalyzed allylic aminations are known to favor the formation of branched products, while other catalyst systems might favor the linear isomer. researchgate.net The ability to control this regioselectivity is crucial for the synthesis of structurally well-defined N-allyl amino acids.

The table below summarizes the outcomes of different catalytic systems in the allylation of glycine derivatives, showcasing the control over stereochemistry and regiochemistry.

Catalytic SystemSubstrateProduct TypeSelectivity
Iridium/Chiral Phosphoramiditetert-Butyl glycinateBranched N-allyl glycine esterHigh Enantioselectivity
Palladium/LigandN-acyl-glycine ester enolateα-Allyl glycine esterHigh Diastereoselectivity

Reactivity and Mechanistic Investigations of N Allyl N Benzyloxy Carbonyl Glycine

Functional Group Transformations and Derivatization Strategies

The presence of the allyl, Cbz, and carboxyl groups allows for a variety of selective chemical modifications. The orthogonality of the protecting groups is a key feature, enabling the selective manipulation of one functional group in the presence of the others.

Chemical Transformations of the Allyl Moiety

The allyl group is a versatile handle for a range of chemical transformations. Its reactivity is dominated by the double bond, which can undergo various addition and palladium-catalyzed reactions.

One of the most common transformations of the allyl group is its cleavage under palladium catalysis. For instance, the use of tributyltin hydride (HSnBu3) in the presence of a palladium catalyst allows for the selective removal of the allyl group. nih.gov This deallylation is advantageous due to its mild conditions, which are compatible with the Cbz and other sensitive functional groups.

Another important reaction of the allyl group is its isomerization to a prop-1-enyl group, which can be achieved using ruthenium or iridium catalysts. The resulting enamide can then be hydrolyzed under mild acidic conditions to reveal the free amine. acs.org

The double bond of the allyl group can also participate in various addition reactions, such as dihydroxylation, epoxidation, and hydrogenation, to introduce further functionality.

Table 1: Selected Chemical Transformations of the Allyl Moiety

TransformationReagents and ConditionsProduct Type
DeallylationPd catalyst, HSnBu3N-((benzyloxy)carbonyl)glycine
IsomerizationRu(CO)HCl(PPh3)4, toluene, refluxN-(prop-1-enyl)-N-((benzyloxy)carbonyl)glycine
DihydroxylationOsO4, NMON-(2,3-dihydroxypropyl)-N-((benzyloxy)carbonyl)glycine
HydrogenationH2, Pd/CN-propyl-N-((benzyloxy)carbonyl)glycine

Reactions Involving the Carboxyl Functionality

The carboxylic acid moiety of N-allyl-N-((benzyloxy)carbonyl)glycine can undergo standard transformations to form esters, amides, and other acid derivatives. These reactions are fundamental for incorporating this amino acid derivative into peptide chains or for further functionalization.

Esterification can be achieved using various methods, such as Fischer esterification with an alcohol under acidic conditions or by reaction with an alkyl halide in the presence of a base. Amide bond formation is typically accomplished using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an amine.

The carboxyl group can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). However, these strong reducing agents may also affect the Cbz group.

Selective Deprotection Strategies for the Cbz Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to specific cleavage methods. total-synthesis.com The selective removal of the Cbz group in the presence of the allyl and carboxyl functionalities is crucial for many synthetic applications.

The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is highly efficient and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Importantly, under these conditions, the allyl group may also be reduced.

Alternatively, the Cbz group can be removed under non-reductive conditions using strong acids such as HBr in acetic acid or Lewis acids like trimethylsilyl (B98337) iodide (TMSI). researchgate.net These methods are often employed when the molecule contains other functionalities that are sensitive to hydrogenation. More recently, milder methods for Cbz cleavage have been developed, including the use of aluminum chloride in a fluorinated solvent. organic-chemistry.org

The orthogonality of the Cbz and allyl protecting groups is a significant advantage. The allyl group can be selectively removed using palladium-catalyzed hydrostannolysis without affecting the Cbz group. researchgate.net Conversely, Cbz deprotection via hydrogenolysis will likely reduce the allyl group. This differential reactivity allows for controlled, stepwise deprotection and subsequent functionalization.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound is a valuable substrate for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex and non-proteinogenic amino acids.

Palladium-Catalyzed Cross-Coupling and Rearrangement Reactions

The allyl group is an excellent substrate for a variety of palladium-catalyzed reactions. Palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, for instance, can be used to introduce a wide range of nucleophiles at the allylic position. rsc.org While not directly involving the glycine (B1666218) backbone, these reactions on the allyl moiety can lead to highly functionalized derivatives.

Furthermore, palladium-catalyzed reactions can be employed for the N-arylation of the glycine nitrogen after deprotection of the Cbz group. Such tandem N-arylation/carboamination reactions can lead to the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines from related γ-amino alkenes. nih.gov

Cycloaddition Reactions and Pericyclic Processes

Glycine derivatives are known to participate in [3+2] cycloaddition reactions to form pyrrolidine (B122466) rings. mdpi.com this compound can serve as a precursor to azomethine ylides, which are key intermediates in these transformations. By generating an azomethine ylide from the glycine backbone, intramolecular cycloaddition with the tethered allyl group could potentially lead to the formation of bicyclic proline derivatives.

The reaction of N-alkylidene glycine ester enolates with electrophiles is a powerful tool for the asymmetric synthesis of substituted prolines. acs.org While the starting material is different, the principle of using the glycine core as a nucleophile in cycloaddition reactions is applicable.

Nucleophilic and Electrophilic Reactivity Profiles

Following an extensive search of scholarly articles and chemical databases, no specific studies detailing the nucleophilic and electrophilic reactivity profiles of this compound were found. The existing literature does not provide specific examples or quantitative data on reactions where this compound acts as either a nucleophile or an electrophile. Therefore, a detailed profile of its reactivity in these contexts cannot be constructed at this time.

Applications in Advanced Organic Synthesis and Molecular Building Block Chemistry

Role as a Chiral Auxiliary and Ligand Precursor

While n-Allyl-n-((benzyloxy)carbonyl)glycine itself is not chiral, its derivatives can be employed in strategies that induce chirality, and the core structure serves as a valuable scaffold for the synthesis of chiral ligands. The concept of a chiral auxiliary involves the temporary incorporation of a chiral molecule into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Although direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motifs are relevant to this area. For instance, chiral glycine (B1666218) derivatives bearing other auxiliaries have been successfully used to achieve asymmetric alkylations, demonstrating the potential of the glycine backbone in stereocontrolled synthesis. wikipedia.org

The presence of both a carboxylate and a protected amine functionality makes this compound and its derivatives attractive precursors for the synthesis of chiral ligands. These ligands are crucial for asymmetric catalysis, a cornerstone of modern organic synthesis. The allyl group can be functionalized or removed, and the Cbz group can be deprotected to reveal the amine, allowing for the construction of bidentate or multidentate ligands that can coordinate with metal centers. The synthesis of such ligands often involves the coupling of protected amino acids with other chiral or prochiral fragments.

FeatureRole in Asymmetric SynthesisExample of Application
Glycine BackboneCan be derivatized with a chiral auxiliary to direct stereoselective reactions.Asymmetric alkylation of chiral glycine enolates.
N-Protected AmineServes as a handle for the construction of more complex ligand architectures.Synthesis of P,N-ligands for asymmetric hydrogenation.
Carboxylate GroupCan act as a coordinating group in a metal-ligand complex.Formation of metal complexes for catalytic applications.

Utilization in the Synthesis of Complex Molecular Architectures

The unique combination of a reactive allyl group and a stable, yet removable, Cbz protecting group makes this compound a powerful tool for the synthesis of intricate molecular structures.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient strategies for building molecular complexity. The allyl group in this compound is particularly amenable to participating in such transformations. For instance, the allyl moiety can undergo a variety of transition-metal-catalyzed reactions that can initiate a cascade sequence. While specific examples involving this compound are not prevalent in the literature, related N-allyl systems have been shown to participate in powerful cascade reactions. researchgate.net

Glycine derivatives are also known to be valuable components in multicomponent reactions, such as the Ugi and Passerini reactions, which are used to generate peptide-like structures and other complex molecules in a highly convergent manner. nih.gov The presence of the Cbz protecting group ensures the stability of the amino acid during these reactions, while the allyl group remains available for post-MCR modifications. organic-chemistry.org

The synthesis of non-proteinogenic amino acids, particularly those with substitution at the nitrogen atom, is of great interest in medicinal chemistry and materials science. nih.gov this compound can be viewed as a product of the N-allylation of Cbz-glycine. Methodologies for the asymmetric synthesis of α-allyl-α-aryl α-amino acids have been developed, showcasing the importance of the allyl group in creating stereogenic centers. nih.govacs.org These methods often involve the use of chiral catalysts to control the enantioselectivity of the allylation reaction.

Furthermore, the development of tandem N-alkylation/π-allylation of α-iminoesters provides a powerful route to enantioenriched α-allyl-α-aryl α-amino acids. nih.govacs.org This highlights the synthetic value of introducing an allyl group onto a glycine scaffold to generate complex and stereochemically defined amino acid derivatives.

Reaction TypeKey FeatureResulting Product
Tandem N-alkylation/π-allylationOne-pot, three-component couplingEnantioenriched α-allyl-α-aryl α-amino acids
Asymmetric allylic alkylationUse of chiral ligandsChiral N-allyl amino acid derivatives

The allyl group of this compound is a versatile handle for the construction of cyclic and conformationally constrained peptide and non-peptide structures. rsc.org A particularly powerful technique in this regard is ring-closing metathesis (RCM). nih.govcapes.gov.brresearchgate.net By introducing another olefinic group into a molecule containing this compound, RCM can be employed to form a cyclic structure. This strategy is widely used in the synthesis of macrocyclic peptides and other constrained analogues, which are of interest for their enhanced biological activity and stability. nih.gov

The ability to form cyclic structures is crucial in drug discovery and the design of peptidomimetics, as conformational constraint can lead to higher binding affinity and selectivity for biological targets. nih.gov The use of C-terminal allylglycine residues in conjunction with other functionalized amino acids in RCM has been shown to be a versatile approach for creating novel macrocycles. nih.gov

Cyclization StrategyKey Reagent/CatalystApplication
Ring-Closing Metathesis (RCM)Grubbs' or Schrock's catalystSynthesis of macrocyclic peptides and peptidomimetics
Intramolecular Heck ReactionPalladium catalystFormation of heterocyclic systems

Contribution to Methodological Developments in Modern Organic Chemistry

The study of molecules like this compound and its analogues has contributed to the development of new synthetic methodologies. The dual functionality of the allyl and Cbz groups allows for orthogonal chemical manipulations, a key concept in modern synthetic strategy. google.com The Cbz group can be selectively removed under hydrogenolysis conditions, leaving the allyl group intact for further transformations. organic-chemistry.org Conversely, the allyl group can be selectively cleaved under specific conditions without affecting the Cbz group.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For n-Allyl-n-((benzyloxy)carbonyl)glycine, both one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR techniques are employed to gain a complete picture of its molecular architecture and behavior.

Two-dimensional (2D) and three-dimensional (3D) NMR experiments are instrumental in resolving spectral overlap and establishing through-bond and through-space correlations, which are crucial for conformational analysis. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals unambiguously.

For conformational insights, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. For this compound, key NOE/ROE correlations would be expected between:

The protons of the allyl group and the glycine (B1666218) methylene (B1212753) protons.

The benzylic protons of the Cbz group and the allyl group protons.

The aromatic protons of the benzyl (B1604629) group and the benzylic protons.

The presence and intensity of these cross-peaks allow for the determination of preferred spatial arrangements of the flexible side chains around the chiral center and the carbamate (B1207046) bond. For instance, the relative orientation of the allyl and benzyloxycarbonyl groups can be deduced from specific NOE contacts.

In cases of complex molecules or to resolve ambiguities, 3D NMR techniques such as HNCA, HN(CO)CA, and HNCACB can be adapted from protein NMR to study isotope-labeled analogues of this compound. These experiments provide correlations between the amide proton, nitrogen, and alpha and beta carbons, offering a detailed view of the backbone torsion angles.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glycine α-CH₂ ~4.0-4.2 ~50-52
Allyl -CH₂-N ~3.9-4.1 ~51-53
Allyl -CH= ~5.7-5.9 ~132-134
Allyl =CH₂ ~5.1-5.3 ~117-119
Benzyl -CH₂-O ~5.1-5.2 ~67-69
Benzyl Aromatic C-H ~7.2-7.4 ~127-129
Benzyl Aromatic Quaternary C - ~135-137
Carbonyl C=O (Carbamate) - ~155-157
Carboxyl C=O (Acid) - ~173-175

Note: These are typical, estimated values and can vary based on solvent and experimental conditions.

The carbamate functionality in this compound introduces the possibility of restricted rotation around the N-C(O) bond due to its partial double bond character. This can lead to the existence of distinct rotamers (or conformers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) is the technique of choice to study such processes.

By acquiring NMR spectra at different temperatures, the rate of this internal rotation can be probed. At low temperatures, the rotation may be slow enough for separate signals for the different rotamers to be observed. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures.

The coalescence temperature (Tc) and the chemical shift difference between the signals of the rotamers (Δν) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. For carbamates, these barriers are typically in the range of 12-20 kcal/mol. Such studies on this compound would provide quantitative data on the flexibility of the carbamate linkage, which is crucial for understanding its molecular recognition properties.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₃H₁₅NO₄), the expected exact mass would be precisely determined, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is invaluable for elucidating fragmentation pathways. For the protonated molecule [M+H]⁺ of this compound, characteristic fragmentation pathways would likely include:

Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Decarboxylation: Loss of CO₂ from the carboxylic acid or carbamate moiety.

Cleavage of the allyl group: Fragmentation involving the allyl substituent.

Loss of the entire Cbz protecting group: Leading to an ion corresponding to N-allylglycine.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
250.10 158.08 C₇H₈ [M+H - Toluene]⁺
250.10 91.05 C₈H₉NO₄ [C₇H₇]⁺ (Tropylium ion)
250.10 206.09 CO₂ [M+H - CO₂]⁺

Note: The m/z values are calculated for the most abundant isotopes and would be confirmed by high-resolution measurements.

To definitively establish fragmentation mechanisms, isotope labeling studies can be performed. By synthesizing this compound with stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) at specific positions, the fate of these atoms during fragmentation can be tracked.

For example, labeling the carbonyl oxygen of the carbamate with ¹⁸O would allow for the differentiation between the loss of CO₂ from the carbamate versus the carboxylic acid. Similarly, deuterium (B1214612) labeling of the allyl or benzyl groups would confirm the origin of hydrogen transfers during fragmentation rearrangements. These experiments provide unambiguous evidence for the proposed fragmentation pathways and can reveal more complex, previously unanticipated rearrangement processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide information about molecular conformation.

For this compound, the key vibrational modes would be:

C=O stretching: The carbamate and carboxylic acid carbonyl groups will exhibit strong IR absorptions, typically in the range of 1650-1760 cm⁻¹. The exact positions can be sensitive to hydrogen bonding and conformation.

N-H stretching: In the solid state or in non-polar solvents, the carboxylic acid O-H stretch will be a broad band around 2500-3300 cm⁻¹.

C-O stretching: The C-O bonds of the carbamate and carboxylic acid will have characteristic stretches in the fingerprint region (1000-1300 cm⁻¹).

C=C stretching: The allyl group's C=C double bond will show a characteristic stretch around 1640-1680 cm⁻¹.

Aromatic C-H and C=C stretching: The benzyl group will have characteristic absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and C=C bonds (around 1450-1600 cm⁻¹).

Conformational information can be gleaned from shifts in the vibrational frequencies. For example, the formation of intramolecular hydrogen bonds can cause a red shift (lowering of frequency) in the stretching frequency of the groups involved. By comparing the experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), different possible conformers can be evaluated, and their relative populations in the sample can be estimated.

Table 3: Characteristic Infrared (IR) and Raman Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong Weak
Aromatic C-H Stretch 3000-3100 Medium Strong
Alkene C-H Stretch 3010-3095 Medium Medium
Carboxylic Acid C=O Stretch 1700-1725 Strong Medium
Carbamate C=O Stretch 1680-1700 Strong Medium
Alkene C=C Stretch 1640-1680 Medium Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong Strong
C-N Stretch Stretch 1020-1250 Medium Weak

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional portrait of the molecule. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the methodology remains the gold standard for such determinations. For related N-protected amino acid derivatives, X-ray diffraction studies have been crucial in understanding their conformational preferences and intermolecular interactions, such as hydrogen bonding, which dictate their crystal packing. mdpi.comzendy.io

Should a suitable single crystal of this compound be grown, a crystallographic analysis would yield a set of data similar to those presented in the hypothetical table below. This data would precisely define the molecular geometry and the arrangement of molecules within the crystal lattice.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₃H₁₅NO₄
Formula Weight 249.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
α (°) 90
β (°) 98.54
γ (°) 90
Volume (ų) 1337.5
Z 4
Calculated Density (g/cm³) 1.237

Note: This table is illustrative and contains hypothetical data.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

A critical aspect of characterizing chiral molecules is the assessment of their enantiomeric purity. However, it is important to note that this compound, being a derivative of the achiral amino acid glycine with achiral substituents, is itself an achiral molecule. Therefore, it does not exist as a pair of enantiomers, and the concept of enantiomeric purity does not apply.

Purity assessment for this compound instead focuses on its chemical purity, which is the extent to which it is free from other chemical substances, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. By selecting an appropriate stationary phase (typically a reversed-phase column like C18) and a suitable mobile phase, a high-resolution separation of the target compound from any impurities can be achieved. A UV detector is commonly used for quantification, leveraging the aromatic benzyloxycarbonyl group which provides a strong chromophore.

For analogous N-benzyloxycarbonyl (Cbz) protected amino acids, chiral stationary phases (CSPs) are employed to separate enantiomers. koreascience.kr Were this compound to be used in the synthesis of a chiral molecule, these chiral chromatography techniques would then become essential for analyzing the stereochemical outcome of the reaction.

The chemical purity of this compound would be determined using standard (non-chiral) HPLC. The results of such an analysis can be presented in a tabular format, detailing the retention time of the main component and any detected impurities.

Illustrative HPLC Purity Analysis Data

Peak No. Retention Time (min) Area (%) Identity
1 2.54 0.85 Impurity A
2 4.88 99.05 This compound
3 6.12 0.10 Impurity B

Note: This table is illustrative and contains hypothetical data based on a standard reversed-phase HPLC method.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also vital to confirm the structural integrity and support the purity assessment derived from chromatography.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies using quantum chemical calculations to investigate the electronic structure and reactivity of n-Allyl-n-((benzyloxy)carbonyl)glycine were found.

Density Functional Theory (DFT) Studies of Ground State Properties

There are no available DFT studies that specifically detail the ground state properties, such as optimized geometry, electronic energy, or frontier molecular orbital (HOMO-LUMO) characteristics, of this compound. While DFT has been extensively used to study simpler molecules like N-benzoyl glycine (B1666218) and other N-substituted glycine derivatives, this specific compound has not been the subject of such published research. nih.gov

Ab Initio Methods for Excited State Analysis

A literature search did not yield any studies employing ab initio methods to analyze the excited states of this compound. Therefore, information regarding its photochemistry, electronic transitions, or potential energy surfaces of excited states is not available.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

There is no published research focusing on the conformational analysis of this compound using molecular mechanics or molecular dynamics simulations. While basic computational data suggests the molecule has 6 rotatable bonds, detailed investigations into its conformational preferences are absent. chemscene.com

Potential Energy Surface Mapping

No studies were found that map the potential energy surface of this compound with respect to its rotatable bonds or other internal coordinates.

Simulations of Molecular Flexibility and Rotational Barriers

Specific data on the molecular flexibility and the energy barriers associated with the rotation around the single bonds of this compound are not available in the scientific literature.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

The primary computational methods for predicting spectroscopic data include Density Functional Theory (DFT) and ab initio calculations. icm.edu.pluc.pt These methods are used to determine the optimized molecular geometry and then to calculate the spectroscopic parameters. For instance, DFT calculations have been widely used to predict the vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts of amino acids and their derivatives. nih.govnih.gov Similarly, Time-Dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can predict both ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, predicted ¹H NMR chemical shifts would be expected to show signals corresponding to the allyl group (protons on the double bond and the adjacent methylene (B1212753) group), the glycine backbone (α-protons), the benzyloxycarbonyl group (benzyl protons and the aromatic ring protons), and the carboxylic acid proton. Similarly, ¹³C NMR predictions would identify the carbon atoms of the allyl, glycine, and benzyloxycarbonyl moieties. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. github.io

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Carbamate (B1207046):

The following table provides theoretically predicted NMR data for a similar carbamate structure to illustrate the type of information that can be generated. These are not the values for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Allyl CH=CH₂5.7 - 5.9132 - 135
Allyl CH=CH5.1 - 5.3117 - 120
Allyl CH4.0 - 4.250 - 55
Glycine α-CH₂3.9 - 4.150 - 55
Benzyl (B1604629) CH₂5.1 - 5.367 - 70
Aromatic CH7.2 - 7.4127 - 129
Carbonyl (C=O)-155 - 158 (carbamate)
Carboxyl (COOH)10 - 12170 - 173

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. icm.edu.pluc.pt Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. The predicted spectrum can be compared with experimental data to identify characteristic functional groups.

For this compound, key predicted vibrational frequencies would include:

O-H stretch from the carboxylic acid group (typically a broad band around 2500-3300 cm⁻¹).

C=O stretches from the carboxylic acid and the carbamate groups (around 1700-1760 cm⁻¹). nih.gov

N-H stretch is absent due to the tertiary nitrogen.

C=C stretch from the allyl group (around 1640-1680 cm⁻¹).

C-O stretches from the ester and ether linkages.

Aromatic C-H and C=C stretches from the benzyl group.

Illustrative Predicted IR Frequencies for Structurally Related Molecules:

The following table presents typical predicted IR absorption bands for functional groups present in the target molecule, based on computational studies of similar compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300
C=O Stretch (Carbamate)1720 - 1740
C=O Stretch (Carboxylic Acid)1700 - 1720
C=C Stretch (Allyl)1640 - 1660
C-N Stretch1190 - 1210
C-O Stretch1000 - 1300

UV-Vis Spectroscopy:

UV-Vis spectra are predicted by calculating the electronic transition energies and oscillator strengths. nih.gov For this compound, the primary chromophore responsible for UV absorption is the benzene (B151609) ring of the benzyloxycarbonyl group. The predicted spectrum would likely show absorption maxima in the UV region, characteristic of π → π* transitions within the aromatic system. rsc.org The allyl group's C=C bond may also contribute to the UV absorption at shorter wavelengths.

Illustrative Predicted UV-Vis Absorption for a Phenyl-Containing Amino Acid Derivative:

The following table illustrates the type of predicted UV-Vis data, based on a related aromatic amino acid derivative.

Electronic TransitionPredicted λmax (nm)
π → π* (Benzene Ring)~260

Computational Design of Novel Derivatives and Reaction Strategies

Computational methods are increasingly integral to the rational design of new molecules and the planning of synthetic routes. For this compound, computational tools can be employed to design novel derivatives with tailored properties and to explore potential reaction strategies for their synthesis and further functionalization.

Computational Design of Novel Derivatives:

The structure of this compound serves as a versatile scaffold for the design of new chemical entities, particularly peptidomimetics. mdpi.comnih.gov Computational approaches can guide the modification of this scaffold to enhance biological activity, improve pharmacokinetic properties, or introduce novel functionalities.

Structure-Based Drug Design: If the biological target of a potential derivative is known, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction. nih.gov By virtually screening a library of derivatives of this compound, researchers can identify candidates with improved binding characteristics.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active molecules. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. Derivatives of this compound can then be designed to fit this pharmacophore.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate various molecular properties of designed derivatives, such as electronic structure, reactivity, and stability. researchgate.net This information can help in selecting derivatives with desired chemical and physical properties. For example, the allyl group is a reactive handle that can be used for further chemical modifications. researchgate.netnbinno.com

Computational Design of Reaction Strategies:

Computational chemistry can also aid in the development of efficient and selective synthetic routes for this compound and its derivatives.

Reaction Pathway Modeling: Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. nih.gov This allows for the prediction of reaction barriers and the determination of the most favorable reaction pathway. For instance, the functionalization of the allyl group or the glycine backbone can be explored computationally.

Catalyst Design: In cases where a reaction is catalyzed, computational methods can be used to design more efficient and selective catalysts. By understanding the mechanism of catalysis at a molecular level, it is possible to modify the catalyst structure to improve its performance.

Predicting Regio- and Stereoselectivity: For reactions that can yield multiple products, computational models can predict the regioselectivity and stereoselectivity. This is particularly relevant for the modification of the allyl group in this compound, where addition reactions can occur at different positions and with different stereochemical outcomes.

The integration of these computational strategies can significantly accelerate the discovery and development of novel derivatives of this compound with potential applications in various fields, including medicinal chemistry and materials science.

Future Perspectives and Emerging Research Directions

Integration with Automated Synthesis and Artificial Intelligence in Organic Chemistry

The progression of organic chemistry is increasingly driven by automation and artificial intelligence (AI), aiming to enhance efficiency, reproducibility, and the discovery of novel reaction pathways. The structure of n-Allyl-n-((benzyloxy)carbonyl)glycine is particularly well-suited for exploration within these modern paradigms.

Automated synthesis platforms, which mechanize the repetitive processes of chemical reactions, are becoming more prevalent, especially in fields like peptide synthesis. youtube.comnih.gov These systems excel at managing complex workflows involving sequential reactions, such as the selective deprotection of orthogonal groups. acs.orgcem.com For this compound, an automated platform could be programmed to first perform a palladium-catalyzed deallylation, followed by a subsequent coupling reaction at the newly freed N-H position, and then proceed to the hydrogenolysis of the Cbz group in a later step, all within a single, continuous workflow. This reduces manual labor, minimizes human error, and allows for high-throughput experimentation. nih.gov

Interactive Table: Potential AI-Driven Optimization Parameters
Parameter CategorySpecific Variables for OptimizationTarget Outcome
Catalyst System Palladium Precursor, Ligand, Catalyst LoadingHigh Yield, High Selectivity
Reaction Conditions Solvent, Temperature, Reaction Time, BaseMinimal Byproducts, Fast Kinetics
Substrate Concentration Molar Ratios of ReactantsEfficient Reagent Use

Exploration of Novel Catalytic Transformations for this compound

The dual-protected nature of this compound makes it an excellent substrate for the development of novel and highly selective catalytic transformations. Research in this area will likely focus on chemoselective manipulations that exploit the distinct reactivity of the allyl and Cbz groups.

One major avenue is the advancement of palladium-catalyzed reactions. The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, is a cornerstone of this chemistry. youtube.comglobethesis.com Future research could explore novel palladium catalysts that enable the functionalization of the allyl group itself, rather than its removal, while the Cbz group remains intact. This could include reactions like allyl-allyl cross-coupling to introduce more complex side chains. nih.gov Furthermore, palladium-catalyzed C(sp³)–H activation at the glycine (B1666218) backbone could lead to direct alkylation or arylation, creating non-natural amino acid derivatives with high atom economy. rsc.org

Another emerging area is the development of catalysts for orthogonal deprotection under milder or more versatile conditions. While hydrogenolysis is standard for Cbz removal, it is not compatible with substrates containing other reducible functional groups. organic-chemistry.orgtotal-synthesis.com Research into new catalytic systems, potentially using earth-abundant metals or photoredox catalysis, could provide alternative deprotection pathways that are orthogonal not only to the allyl group but also to a wider range of other functionalities. researchgate.net For instance, developing a catalyst that cleaves the Cbz group without affecting a sensitive olefin elsewhere in the molecule would be a significant advance.

The selective activation of one nitrogen substituent over the other for transformations beyond simple removal is also a promising frontier. For example, a catalytic system could be designed to mediate a cyclization reaction involving the allyl group, or to functionalize the benzyl (B1604629) ring of the Cbz group, adding another layer of synthetic complexity.

Interactive Table: Comparison of Catalytic Transformations
Transformation TypeTarget GroupCatalyst ExamplePotential Product
Allylic Alkylation AllylPd(PPh₃)₄Functionalized Glycine Derivative
C-H Activation Glycine BackbonePd(OAc)₂α-Substituted Glycine
Orthogonal Deprotection CbzNovel Photoredox CatalystN-Allyl Glycine
Selective Deprotection AllylPd(0) / PhenylsilaneN-Cbz Glycine

Development of Advanced In-Situ Analytical Techniques for Reaction Monitoring

Understanding and optimizing the selective transformations of this compound requires precise knowledge of reaction kinetics, intermediate formation, and endpoint determination. The development and application of advanced in-situ analytical techniques, often referred to as Process Analytical Technology (PAT), are crucial for achieving this. mt.comsigmaaldrich.comstepscience.com

In-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of chemical reactions without the need for sampling. nih.gov For instance, during the palladium-catalyzed deallylation of this compound, FTIR could track the disappearance of characteristic vibrational bands of the allyl group and the appearance of an N-H stretch, providing real-time kinetic data. This information is invaluable for optimizing reaction times and understanding the influence of various parameters on the reaction rate. spectroscopyonline.com

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic and kinetic studies. nih.govnih.govcopernicus.org Flow-NMR setups can monitor reactions as they happen, providing detailed structural information about reactants, intermediates, and products. digitellinc.com This would be particularly useful for studying the selective deprotection of this compound, allowing researchers to confirm which protecting group is being removed and to identify any potential side products or intermediates in real-time. researchgate.net

These advanced analytical methods are not just passive observation tools; they are integral components of modern automated synthesis systems. acs.org By providing real-time data, they enable automated feedback control, where the system can adjust reaction conditions (e.g., temperature, reagent addition) on the fly to maintain optimal performance and ensure the desired outcome is achieved with high fidelity.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry and predictive modeling are becoming indispensable tools for understanding reaction mechanisms and designing new catalysts and processes with enhanced performance. These approaches are highly applicable to unlocking the full synthetic potential of this compound.

Density Functional Theory (DFT) can be used to elucidate the detailed mechanisms of catalytic reactions involving this molecule. For example, DFT calculations can model the transition states for both the palladium-catalyzed deallylation and the hydrogenolysis of the Cbz group. nih.govnih.gov This can provide fundamental insights into the factors that control the selectivity of these reactions, helping chemists to design catalysts or choose conditions that favor one transformation over the other. mdpi.com Such studies can also predict the reactivity of different sites on the molecule, guiding the development of novel C-H activation or functionalization strategies. nih.govacs.orgresearchgate.net

Machine learning models, trained on experimental or computationally generated data, can predict the outcome of reactions with high accuracy. nih.govarxiv.org For this compound, an ML model could be developed to predict the enantioselectivity of a reaction catalyzed by a chiral catalyst. bohrium.com By inputting various catalyst and substrate features, the model could rapidly screen a large virtual library of catalysts to identify the most promising candidates for experimental validation, significantly reducing the time and resources required for catalyst optimization. mdpi.comyoutube.com

Furthermore, computational tools can be used for the de novo design of enzymes or other protein-based catalysts. biorxiv.orgrug.nl Researchers could design a biocatalyst with an active site specifically tailored to bind this compound and catalyze a specific, highly selective transformation, such as a regio- and stereoselective functionalization, that would be difficult to achieve with traditional small-molecule catalysts.

Q & A

Q. Optimization Tips :

  • Monitor pH during coupling to avoid racemization.
  • Use anhydrous solvents (e.g., DMF or THF) to enhance reagent stability .
  • Confirm intermediates via TLC or HPLC.

How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Q. Methodological Answer :

  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+ ~280.28 g/mol) .
  • NMR : 1H/13C NMR to verify allyl (δ 5.0–5.8 ppm, vinyl protons) and Cbz groups (δ 7.3–7.5 ppm, aromatic protons) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. Data Interpretation Challenges :

  • Overlapping peaks in NMR may require 2D experiments (e.g., COSY, HSQC).
  • Fragmentation patterns in MS should align with theoretical predictions .

How should researchers design experiments to evaluate the stability of this compound under varying conditions?

Q. Advanced Experimental Design :

Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to detect decomposition .

pH Sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .

Light Exposure : Test photostability under UV/visible light (ICH Q1B guidelines) .

Contradiction Resolution :
If stability data conflicts (e.g., supplier claims vs. experimental results), replicate conditions precisely and validate with orthogonal methods (e.g., FTIR for functional group integrity) .

What strategies can address contradictory data on the decomposition products of this compound?

Q. Advanced Analysis :

  • Hazardous Decomposition : Under pyrolytic conditions (e.g., >150°C), GC-MS can identify toxic fumes (e.g., benzyl derivatives) .
  • Hydrolytic Byproducts : At acidic/basic pH, track glycine derivatives via LC-MS/MS .
  • Mitigation : Store at 2–8°C in amber vials to minimize degradation .

How does the allyl group influence the reactivity and applications of this compound in peptide synthesis?

Q. Advanced Mechanistic Insight :

  • Reactivity : The allyl group acts as a steric hindrance modulator, slowing acylation rates but enabling selective deprotection via Pd-catalyzed reactions .
  • Applications : Useful in solid-phase peptide synthesis (SPPS) for temporary protection .

Q. Comparative Data :

DerivativeSolubility (H2O)Reactivity Rate
Allyl-Cbz-glycineLowModerate
Methyl-Cbz-glycineHighFast

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines :

  • PPE : Gloves, lab coat, and goggles .
  • Incompatibilities : Avoid strong acids/bases (risk of decomposition) .
  • Ventilation : Use fume hoods during synthesis .

How can researchers assess the ecological impact of this compound despite limited data?

Q. Advanced Environmental Strategies :

  • Biodegradation Studies : Use OECD 301D (closed bottle test) to measure microbial degradation .
  • Toxicity Screening : Daphnia magna acute toxicity assays (EC50 determination) .

What structural modifications could enhance the bioactivity of this compound derivatives?

Q. Advanced Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to modulate enzyme inhibition .
  • Solubility Optimization : Replace allyl with polyethylene glycol (PEG) chains for improved pharmacokinetics .

Q. Example Derivatives :

ModificationBioactivity (IC50)Solubility
Allyl-Cbz-glycine10 µMLow
Methoxy-Cbz-glycine5 µMHigh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.